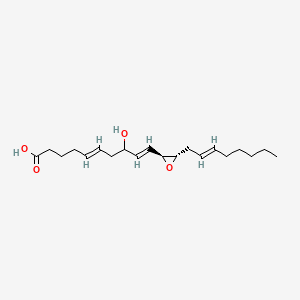

Hepoxilin A3(Mixture of Diastereomers)

Description

Historical Context and Discovery of the Hepoxilin Pathway

The journey into the world of hepoxilins began in 1984 when C.R. Pace-Asciak and J.M. Martin identified Hepoxilin A3 and Hepoxilin B3. Their initial research demonstrated that these novel compounds could stimulate the secretion of insulin (B600854) from cultured rat pancreatic islets of Langerhans. This discovery was pivotal as it unveiled a new branch of the arachidonic acid cascade, distinct from the well-established pathways of prostaglandins (B1171923) and leukotrienes. The name "hepoxilin" was coined to reflect its chemical structure, containing both a hydroxy-epoxy functional group, and its initial observed activity as an insulin secretagogue. This seminal work laid the foundation for over two decades of research into the biosynthesis and biological functions of this unique class of lipid mediators.

Position as a Non-Classical Eicosanoid Metabolite of Arachidonic Acid

Hepoxilin A3 is classified as a non-classical eicosanoid, a family of signaling molecules derived from 20-carbon polyunsaturated fatty acids like arachidonic acid. What sets hepoxilins apart from classical eicosanoids, such as prostaglandins and leukotrienes, is their distinct chemical structure, which features an epoxide and a hydroxyl group but lacks the conjugated double bonds characteristic of leukotrienes.

The biosynthesis of HxA3 is initiated by the action of the 12-lipoxygenase (12-LOX) enzyme on arachidonic acid, which forms 12(S)-hydroperoxyeicosatetraenoic acid (12(S)-HPETE). Subsequently, a hepoxilin synthase activity, which is intrinsic to some 12-LOX enzymes, converts 12(S)-HPETE into HxA3. This metabolic pathway underscores the intricate and diverse ways in which arachidonic acid can be utilized to generate a wide array of signaling molecules with specific biological functions.

Overview of Biological Activity Spectrum in Preclinical Models

Preclinical studies have revealed that Hepoxilin A3 exhibits a broad range of biological activities, implicating its involvement in numerous physiological and pathological processes. These activities are primarily centered around inflammation, cell signaling, and vascular events.

One of the most prominent roles of HxA3 is in the inflammatory response, particularly in the recruitment and activation of neutrophils. nih.gov It acts as a potent chemoattractant, guiding these immune cells to sites of infection and inflammation. nih.gov Furthermore, HxA3 has been shown to induce the release of calcium from intracellular stores in neutrophils, a critical step in their activation. nih.gov

Beyond its pro-inflammatory actions, HxA3 has been demonstrated to influence vascular permeability. nih.gov Studies have shown that it can increase the leakage of fluid from blood vessels into the surrounding tissues. nih.gov However, other research indicates that on its own, it is inactive in altering vascular permeability but can potentiate the effects of other inflammatory mediators like bradykinin. nih.gov

The initial discovery of HxA3 as an insulin secretagogue has also been a subject of ongoing research. In vivo studies in rats have confirmed its ability to raise circulating insulin levels, an effect that is dependent on the glucose status of the animal. nih.gov This suggests a potential role for HxA3 in the regulation of glucose metabolism.

The diverse biological activities of Hepoxilin A3 are summarized in the following tables, which detail key research findings from preclinical models.

Detailed Research Findings on the Biological Activities of Hepoxilin A3

Table 1: Effects on Neutrophil Function

| Activity | Model System | Key Findings | Citation |

| Chemotaxis | Human Neutrophils (in vitro) | HxA3 is a potent chemoattractant that drives neutrophil migration across gut and lung epithelial barriers. | nih.gov |

| Intracellular Calcium Mobilization | Human Neutrophils (in vitro) | HxA3 causes a rapid, dose-dependent rise in intracellular calcium by releasing it from the endoplasmic reticulum, which is then taken up by the mitochondria. | nih.gov |

| Neutrophil Extracellular Trap (NET) Formation | Human Neutrophils (in vitro) | HxA3 is a natural inducer of NETosis. At lower doses, this process is NADPH-oxidase-dependent, while at higher doses, it becomes NADPH-oxidase-independent. | nih.gov |

Table 2: Effects on Vascular Permeability

| Activity | Model System | Key Findings | Citation |

| Increased Vascular Permeability | Rat Skin (in vivo) | Subcutaneous administration of HxA3 resulted in a concentration- and time-dependent increase in vascular permeability, as measured by Evans Blue dye leakage. | nih.gov |

| Potentiation of Vascular Leakage | Rat Skin (in vivo) | While inactive on its own, the syn epimer of HxA3 was effective in potentiating the leakage of dye evoked by bradykinin. | nih.gov |

Table 3: Effects on Insulin Secretion

| Activity | Model System | Key Findings | Citation |

| Stimulation of Insulin Release | Anesthetized Rats (in vivo) | Intra-arterial administration of HxA3 caused a rapid release of insulin into the circulation, an effect dependent on the animal's glucose status. | nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H32O4 |

|---|---|

Molecular Weight |

336.5 g/mol |

IUPAC Name |

(5E,9E)-8-hydroxy-10-[(2S,3S)-3-[(E)-oct-2-enyl]oxiran-2-yl]deca-5,9-dienoic acid |

InChI |

InChI=1S/C20H32O4/c1-2-3-4-5-6-10-13-18-19(24-18)16-15-17(21)12-9-7-8-11-14-20(22)23/h6-7,9-10,15-19,21H,2-5,8,11-14H2,1H3,(H,22,23)/b9-7+,10-6+,16-15+/t17?,18-,19-/m0/s1 |

InChI Key |

SGTUOBURCVMACZ-PDSTVSMRSA-N |

Isomeric SMILES |

CCCCC/C=C/C[C@H]1[C@@H](O1)/C=C/C(C/C=C/CCCC(=O)O)O |

Canonical SMILES |

CCCCCC=CCC1C(O1)C=CC(CC=CCCCC(=O)O)O |

Origin of Product |

United States |

Biosynthesis and Enzymatic Formation of Hepoxilin A3

Precursor Substrate: Arachidonic Acid Liberation from Membrane Phospholipids

The journey to Hepoxilin A3 begins with the liberation of its essential precursor, arachidonic acid, from the phospholipid bilayer of cellular membranes. This initial step is a critical regulatory point in the entire biosynthetic pathway.

Role of Phospholipase A2 in Arachidonic Acid Release

The release of arachidonic acid is primarily catalyzed by the enzyme Phospholipase A2 (PLA2). researchgate.netnih.gov PLA2 enzymes represent a large superfamily of lipolytic enzymes that hydrolyze the sn-2 ester bond of phospholipids. nih.gov This cleavage reaction yields a free fatty acid, which is frequently arachidonic acid, and a lysophospholipid. researchgate.netnih.gov In most mammalian cell membranes, unsaturated fatty acids like arachidonic acid are predominantly located at the sn-2 position of the glycerol (B35011) backbone, making PLA2 the key enzyme for its release. taylorandfrancis.com The action of PLA2 is a crucial upstream event, as the availability of free arachidonic acid is the rate-limiting step for the subsequent synthesis of eicosanoids, including prostaglandins (B1171923), leukotrienes, and hepoxilins. researchgate.nettaylorandfrancis.comresearchgate.net Different isoforms of PLA2 exist and can be activated by various stimuli, allowing for tight regulation of arachidonic acid mobilization for specific downstream functions. researchgate.netnih.gov

Key Enzymatic Pathways

Once liberated, free arachidonic acid enters specific enzymatic pathways that convert it into a variety of biologically active molecules. The formation of Hepoxilin A3 is a hallmark of the 12-lipoxygenase pathway.

12-Lipoxygenase (12-LOX) Pathway

Hepoxilins are recognized as biologically relevant eicosanoids formed through the 12-lipoxygenase (12-LOX) pathway of the arachidonic acid cascade. nih.govnih.gov This pathway involves the introduction of molecular oxygen into the arachidonic acid backbone, leading to the formation of a hydroperoxy intermediate that is subsequently rearranged into the characteristic epoxy alcohol structure of hepoxilins.

The first step in the 12-LOX pathway is the oxygenation of arachidonic acid by a 12-lipoxygenase enzyme. This reaction forms the intermediate product, 12(S)-hydroperoxy-5Z,8Z,10E,14Z-eicosatetraenoic acid, commonly known as 12(S)-HPETE. wikipedia.orgmdpi.com This hydroperoxide is a crucial branching point in the pathway. It can either be reduced to its more stable hydroxyl analog, 12(S)-HETE, or undergo isomerization to form hepoxilins. mdpi.comnih.govpnas.org The conversion of 12(S)-HPETE is the direct step leading to the formation of Hepoxilin A3 (8-hydroxy-11,12-epoxyeicosatrienoic acid) and its isomer, Hepoxilin B3. nih.govwikipedia.orgresearchgate.net This transformation has been demonstrated in various tissues, including the brain, pineal gland, and skin. nih.govlipidbank.jp

The conversion of 12-HPETE to Hepoxilin A3 is not a random chemical rearrangement but a stereoselective enzymatic process. Research has shown that enzyme systems in tissues like the rat pineal gland selectively utilize the (12S)-HPETE enantiomer for transformation into Hepoxilin A3. nih.gov In experiments using a mixture of (12S)- and (12R)-HPETE, the pineal gland system preferentially consumed the (12S) form, leaving the (12R) form largely unmetabolized. nih.gov Chiral phase analysis confirmed that the Hepoxilin A3 produced in these experiments possessed the 11S,12S-configuration, which can only be formed from the (12S)-HPETE precursor. nih.gov This demonstrates the existence of a "hepoxilin synthase" activity that is not only enzymatic, as evidenced by its sensitivity to heat, but also highly specific for the S-enantiomer of the hydroperoxy substrate. nih.govnih.govresearchgate.net

| Feature | Enzymatic (Pineal Gland) HxA3 Formation | Non-Enzymatic (Hemin-Catalyzed) HxA3 Formation |

| Substrate Selectivity | Selectively utilizes (12S)-HPETE | Utilizes both (12S)- and (12R)-HPETE |

| Product Stereochemistry | Forms exclusively the native 11S,12S-epoxide configuration | Forms both 11S,12S- and 11R,12R-epoxide configurations |

| Heat Sensitivity | Heat-sensitive (activity abolished by boiling) | Heat-insensitive |

| Primary Product | High preference for Hepoxilin A3 formation | Forms both Hepoxilin A3 and Hepoxilin B3 |

Specific enzyme isoforms have been identified as possessing the hepoxilin synthase activity required to convert 12(S)-HPETE to Hepoxilin A3. Some leukocyte-type 12S-lipoxygenases have been shown to exhibit an intrinsic Hepoxilin A3 synthase activity, suggesting a dual function for the same enzyme. nih.govnih.gov

Furthermore, another lipoxygenase, ALOXE3 (also known as epidermal lipoxygenase-3 or eLOX-3), plays a crucial role. nih.gov ALOXE3 is considered an atypical lipoxygenase because it primarily displays hydroperoxide isomerase (hepoxilin synthase) activity rather than dioxygenase activity. wikipedia.orgnih.govuniprot.org It catalyzes the isomerization of hydroperoxides into specific epoxyalcohol derivatives. nih.govnih.gov While ALOXE3 shows a preference for the 12R-HPETE substrate, it also converts 12S-HPETE into hepoxilins, albeit less efficiently. nih.gov Loss-of-function mutations in the ALOXE3 gene are linked to certain congenital skin disorders, highlighting its physiological importance in metabolic pathways that produce epoxyalcohols from fatty acid hydroperoxides. nih.gov Therefore, the formation of Hepoxilin A3 can be catalyzed either as an intrinsic property of certain 12-LOX enzymes or by specialized hydroperoxide isomerases like ALOXE3. nih.govwikipedia.orgnih.gov

| Enzyme | Primary Catalytic Activity | Substrate(s) | Product(s) |

| Phospholipase A2 (PLA2) | Hydrolysis of sn-2 ester bond of phospholipids | Membrane Phospholipids | Arachidonic Acid, Lysophospholipids |

| 12-Lipoxygenase (12-LOX) | Dioxygenation | Arachidonic Acid | 12(S)-HPETE |

| 12-LOX (intrinsic synthase) | Hydroperoxide Isomerization | 12(S)-HPETE | Hepoxilin A3 |

| ALOXE3 (eLOX-3) | Hydroperoxide Isomerization (Hepoxilin Synthase) | 12R-HPETE, 12S-HPETE | Hepoxilin A3 isomers, Ketones |

Alternative Metabolic Pathways Leading to Hepoxilin A3

While the canonical biosynthesis of Hepoxilin A3 (HxA3) predominantly involves the 12-lipoxygenase (12-LOX) pathway acting on arachidonic acid to form 12(S)-hydroperoxyeicosatetraenoic acid (12(S)-HpETE), which is subsequently converted to HxA3, other enzymatic routes contribute to the hepoxilin family. researchgate.net The epidermal lipoxygenase, ALOXE3, is implicated in converting 12(S)-HpETE to Hepoxilin B3 (HxB3) in skin and spinal tissue, suggesting it may contribute to the production of other hepoxilins in tissues where it is expressed. wikipedia.org

Furthermore, pathways involving other lipoxygenases can lead to the formation of hepoxilin isomers. For instance, the 15-lipoxygenase (15-LOX) pathway can metabolize arachidonic acid to produce 14,15-hepoxilins, which are positional isomers of HxA3. nih.gov This process, identified in garlic roots, involves the combined actions of a 15(S)-lipoxygenase and a hydroperoxide isomerase, which converts 15(S)-HpETE into 14,15-HxA3 and 14,15-HxB3. nih.gov While distinct from the classic HxA3, these alternative pathways highlight the diverse enzymatic machinery capable of generating hepoxilin structures.

Non-Enzymatic Rearrangement and Formation of Isomers

Hepoxilin A3 can also be formed through non-enzymatic processes. The precursor molecule, 12(S)-HpETE, is unstable and can undergo spontaneous rearrangement to generate HxA3 and its isomer, HxB3. wikipedia.org This non-enzymatic transformation can be catalyzed by ferri-heme compounds such as hemin (B1673052) and hemoglobin. nih.gov Unlike stereospecific enzymatic reactions that predominantly yield HxA3 and HxB3, this non-enzymatic rearrangement can produce a variety of hepoxilin isomers and may sometimes occur as an artifact during tissue processing. wikipedia.org This chemical instability is a key feature of hepoxilins, which are readily hydrolyzed, either enzymatically by epoxide hydrolases or non-enzymatically, into their corresponding inactive trihydroxy metabolites, known as trioxilins (TrX). wikipedia.orgnih.gov

Production by Specific Cell Types in Response to Stimuli

The synthesis of Hepoxilin A3 is not ubiquitous but is instead localized to specific cell types and is often triggered by distinct physiological or pathological stimuli.

Epithelial Cells (e.g., Mucosal, Airway, Intestinal)

Epithelial cells lining mucosal surfaces are a significant source of HxA3, particularly in response to inflammatory and infectious stimuli. pnas.orgnih.gov In both intestinal and airway epithelia, infection with bacterial pathogens such as Salmonella typhimurium and Pseudomonas aeruginosa triggers the synthesis and apical secretion of HxA3. pnas.orgnih.govresearcher.life This production is a critical step in the host inflammatory response. nih.gov HxA3 acts as a potent chemoattractant, establishing a chemical gradient across the epithelial tight junction that guides neutrophils (polymorphonuclear leukocytes, PMNs) to the site of infection. pnas.orgnih.govnih.gov The synthesis in these cells is dependent on the 12-lipoxygenase pathway, and its disruption can significantly reduce neutrophil-mediated tissue inflammation. pnas.orgnih.gov

Pancreatic Islets

Pancreatic islets of Langerhans are another site of HxA3 production. nih.govresearcher.life Studies using isolated rat pancreatic islets have demonstrated the endogenous release of HxA3. This release can be stimulated by glucose. nih.gov The presence of this pathway, coupled with findings that hepoxilins can act as insulin (B600854) secretagogues, suggests that HxA3 may function as an endogenous mediator in the regulation of insulin release. wikipedia.orgnih.gov

Brain Tissue

The central nervous system is also capable of synthesizing HxA3. nih.govnih.gov Research has shown that various regions of the rat brain, including the cerebral cortex, hippocampus, pineal gland, median eminence, pituitary, and pons, can generate HxA3. nih.govnih.gov The incubation of brain homogenates with arachidonic acid stimulates this production, which is inhibited by boiling the tissue, indicating an enzymatic process. nih.govnih.gov The brain also contains epoxide hydrolases that metabolize HxA3 into its stable derivative, Trioxilin A3, demonstrating a complete hepoxilin pathway within the central nervous system. nih.gov

Platelets

Human platelets produce and release HxA3 in response to specific physical stimuli. nih.govnih.gov One such stimulus is hypotonic stress, which causes platelets to swell. In response, platelets initiate a process called regulatory volume decrease (RVD), which is mediated by the release of HxA3. nih.gov Additionally, short durations of high shear stress have been shown to induce the production of endogenous HxA3, which then acts to inhibit thrombin-induced platelet aggregation. nih.gov

Interactive Data Table: Cellular Production of Hepoxilin A3

| Cell Type | Stimulus | Key Function of HxA3 |

|---|---|---|

| Epithelial Cells (Intestinal, Airway) | Bacterial pathogens (S. typhimurium, P. aeruginosa) | Chemoattraction of neutrophils to infection site pnas.orgnih.govnih.gov |

| Pancreatic Islets | Glucose | Potential mediation of insulin secretion wikipedia.orgnih.gov |

| Brain Tissue | Arachidonic Acid | Endogenous neuromodulatory signaling nih.govnih.gov |

| Platelets | Hypotonic swelling, high shear-stress | Regulation of cell volume, inhibition of aggregation nih.govnih.gov |

Metabolism and Biological Inactivation of Hepoxilin A3

Enzymatic Hydrolysis to Trioxilins (TrX)

The principal route for the biological inactivation of HxA3 is the hydrolysis of its epoxide ring to form a corresponding trihydroxy product, known as a trioxilin. wikipedia.orgreactome.orgpnas.org This conversion is catalyzed by specific epoxide hydrolase enzymes. wikipedia.org

Hepoxilin-Epoxide Hydrolase (EC 3.3.2.7) Activity

The enzyme class responsible for the hydrolysis of hepoxilins is termed hepoxilin-epoxide hydrolase (EC 3.3.2.7). wikipedia.org This enzyme catalyzes the addition of a water molecule to the epoxide group of HxA3, resulting in the opening of the ring and the formation of a vicinal diol. wikipedia.org The specific reaction involves the conversion of 8-hydroxy-11S,12S-epoxy-(5Z,8Z,14Z)-eicosatrienoic acid (Hepoxilin A3) to 8,11,12-trihydroxy-(5Z,9E,14Z)-eicosatrienoic acid (Trioxilin A3). wikipedia.org This enzymatic activity has been identified in various mammalian tissues, including the liver and aorta. nih.gov

Role of Soluble Epoxide Hydrolase (sEH/EH2)

Extensive research has identified soluble epoxide hydrolase (sEH), also known as epoxide hydrolase 2 (EH2), as the primary enzyme possessing hepoxilin-epoxide hydrolase activity in mammals. wikipedia.orgnih.gov Studies have demonstrated that purified mammalian sEH efficiently hydrolyzes HxA3. nih.govfao.org Furthermore, the use of selective sEH inhibitors significantly reduces HxA3 hydrolysis in mouse liver preparations, and hepoxilin hydrolase activity is altogether absent in liver preparations from sEH knockout mice. nih.govfao.org Given that sEH is widely distributed throughout various tissues in humans and other mammals, it is considered the principal enzyme responsible for metabolizing and inactivating HxA3. wikipedia.orgwikipedia.orgnih.gov

Table 1: Key Enzymes in Hepoxilin A3 Hydrolysis

| Enzyme Name | EC Number | Function | Primary Identity |

|---|---|---|---|

| Hepoxilin-Epoxide Hydrolase | 3.3.2.7 | Catalyzes the conversion of HxA3 to Trioxilin A3 (TrXA3) by hydrolyzing the epoxide ring. wikipedia.orgreactome.org | This activity is primarily attributed to soluble epoxide hydrolase (sEH). wikipedia.orgnih.gov |

Formation of Trioxilin A3 (TrXA3) as an Inactive Metabolite

The product of HxA3 hydrolysis is Trioxilin A3 (TrXA3). wikipedia.orgwikipedia.org This conversion from an epoxyalcohol to a triol is generally regarded as an inactivation pathway, as TrXA3 is typically considered to be biologically inactive or to possess significantly less activity than its parent compound, HxA3. wikipedia.orgwikipedia.orgpnas.org The rapid enzymatic hydration of the epoxide group to form the inactive trioxilin metabolite is a critical mechanism for terminating the signaling functions of HxA3. pnas.org However, some studies have noted that in specific systems, such as the relaxation of pre-contracted mouse arteries, TrXA3 may retain some biological activity. wikipedia.org

Glutathione (B108866) Conjugation Pathway

In addition to enzymatic hydrolysis, HxA3 can be metabolized through a competing pathway involving conjugation with glutathione (GSH). documentsdelivered.comnih.gov This process is particularly evident in tissues like the rat brain hippocampus and aorta. documentsdelivered.comnih.gov

Formation of Glutathionyl Hepoxilin A3 (HxA3-C) via Glutathione S-Transferase (GST)

The conjugation of HxA3 with glutathione is catalyzed by the enzyme Glutathione S-Transferase (GST). nih.gov This reaction involves a Michael addition of the thiol group of glutathione to the epoxide ring of HxA3. wikipedia.org The resulting product is 11-glutathionyl hepoxilin A3, which is designated HxA3-C by analogy with the nomenclature for leukotrienes. nih.govnih.govpnas.org The formation of HxA3-C is dependent on the presence of reduced glutathione. documentsdelivered.com Studies using homogenates of rat brain hippocampus and aorta have shown that the inhibition of the competing epoxide hydrolase pathway leads to a significant increase in the formation of HxA3-C, demonstrating the interplay between these two metabolic routes. documentsdelivered.comnih.govnih.gov

Further Metabolism to Cysteinylglycinyl Conjugates (HxA3-D)

Following its formation, HxA3-C can be further metabolized. The cleavage of the glutamyl residue from the glutathione moiety by the enzyme gamma-glutamyltranspeptidase yields the corresponding cysteinylglycinyl conjugate. nih.govpnas.org This metabolite is referred to as HxA3-D, again following the leukotriene naming convention. nih.govnih.gov This subsequent metabolic step was confirmed by treating isolated HxA3-C with gamma-glutamyltranspeptidase to produce HxA3-D. nih.govpnas.org

Table 2: Metabolites of the Hepoxilin A3 Glutathione Conjugation Pathway

| Metabolite | Full Name | Formation Process | Precursor |

|---|---|---|---|

| HxA3-C | 11-glutathionyl Hepoxilin A3 | Conjugation of glutathione to HxA3, catalyzed by Glutathione S-Transferase (GST). wikipedia.orgdocumentsdelivered.comnih.gov | Hepoxilin A3 |

Omega-Oxidation to Hydroxy Metabolites (e.g., 20-hydroxy-hepoxilin A3)

One of the significant metabolic pathways for Hepoxilin A3 in human neutrophils is omega (ω)-oxidation, leading to the formation of its ω-hydroxy metabolite, 20-hydroxy-hepoxilin A3. nih.govnih.govresearchgate.net This conversion represents a key inactivation step. Early studies demonstrated that when HxA3-methyl ester is introduced to intact human neutrophils, it is first hydrolyzed to the free acid and then converted into a single major metabolite. researchgate.net Through mass spectral analysis of various derivatives and comparison with an authentic synthetically prepared compound, this metabolite was unequivocally identified as 20-hydroxy-HxA3. researchgate.netresearchgate.net

The enzymatic process responsible for this ω-oxidation is distinct from other known eicosanoid metabolic pathways. Research has shown that the metabolism of HxA3 requires intact cells, as attempts to replicate the conversion in broken cell preparations were unsuccessful, even when supplemented with the cofactor NADPH. nih.govresearchgate.net This is in direct contrast to the metabolism of leukotriene B4 (LTB4), which proceeds in both intact and broken cell preparations. nih.gov

| Condition/Inhibitor | Target | Effect on HxA3 ω-Oxidation | Effect on LTB4 ω-Oxidation | Reference |

|---|---|---|---|---|

| Broken Cell Preparation (+NADPH) | Cellular Integrity | Abolished | Active | nih.gov |

| CCCP (0.01-100 µM) | Mitochondrial Uncoupler | Dose-dependent inhibition | Unaffected | researchgate.net |

Chemical Instability and Rapid Decomposition in Biological Systems

A defining characteristic of Hepoxilin A3 is its inherent chemical and biological instability. wikipedia.orgnih.gov HxA3 is extremely unstable and is known to decompose rapidly in biological environments. wikipedia.org This instability is largely attributed to the presence of the allylic epoxide group in its structure. nih.govnih.gov

The primary decomposition product of HxA3 is its corresponding tri-hydroxy derivative, Trioxilin A3 (TrXA3), also identified as 8,11,12-trihydroxy-5Z,9E,14Z-eicosatrienoic acid. wikipedia.org This conversion can occur through two main routes:

Non-enzymatic Decomposition: HxA3 is susceptible to rapid breakdown under even mildly acidic conditions, a factor that complicates its isolation and handling. wikipedia.org

Enzymatic Hydrolysis: In cells, HxA3 is rapidly metabolized to TrXA3 by the action of epoxide hydrolases. wikipedia.org Soluble epoxide hydrolase (sEH) has been identified as a key enzyme responsible for this transformation in the liver, and its wide distribution across tissues suggests it is a principal enzyme for hepoxilin metabolism. wikipedia.org

The rapid conversion to trioxilins, which generally exhibit little to no biological activity compared to their parent hepoxilins, serves as a major route of biological inactivation. wikipedia.org This rapid turnover is characteristic of lipid mediators that act locally and have a short duration of action. scielo.br The chemical and biological instability of natural hepoxilins has necessitated the development of more stable synthetic analogues, in which the epoxide moiety is replaced, for use in in vivo research to better understand their physiological roles. nih.govdntb.gov.ua

| Factor | Description | Reference |

|---|---|---|

| Structural Feature | The allylic epoxide ring is a key contributor to the molecule's instability. | nih.govnih.gov |

| Primary Decomposition Product | Trioxilin A3 (TrXA3), a tri-hydroxy derivative. | wikipedia.org |

| Decomposition Pathways | Non-enzymatic (e.g., mildly acidic conditions) and enzymatic (via epoxide hydrolases). | wikipedia.org |

| Biological Consequence | Rapid inactivation of biological activity. | wikipedia.org |

Cellular and Molecular Mechanisms of Action of Hepoxilin A3

Modulation of Intracellular Ion Homeostasis

A primary mechanism through which HxA3 functions is the significant alteration of intracellular ion concentrations, particularly calcium ([Ca2+]i) and potassium (K+). nih.gov These changes are fundamental to its role in processes such as neutrophil activation and neuronal signaling.

Regulation of Intracellular Calcium ([Ca2+]i) Mobilization and Influx

In human neutrophils, Hepoxilin A3 is a potent modulator of intracellular calcium. nih.gov Its application induces a rapid, dose-dependent increase in [Ca2+]i, which is characterized by two distinct phases. nih.gov The initial, rapid phase results from the mobilization of calcium from intracellular stores, specifically the endoplasmic reticulum (ER). nih.govnih.gov This is followed by a second phase, a slow decline to a sustained plateau that remains above the basal calcium level. nih.gov

While this second phase was initially thought to be due to an influx of extracellular calcium, further studies using confocal microscopy have revealed that it is more likely attributable to the sequestration of the released calcium by mitochondria. nih.govnih.gov This mitochondrial uptake of calcium was confirmed by the elimination of the plateau phase in the presence of CCCP, a mitochondrial uncoupler. nih.gov The action of HxA3 on calcium mobilization is independent of extracellular calcium, occurring through a pertussis toxin-sensitive pathway. nih.gov

Interestingly, HxA3 can also exert a negative regulatory function. At concentrations around 3 x 10-7 M, it dose-dependently inhibits the rise in [Ca2+]i typically induced by other agonists such as formyl-methionyl-leucyl-phenylalanine (fMLP), platelet-activating factor (PAF), and leukotriene B4 (LTB4). nih.gov This inhibition is thought to occur via the depletion of the same calcium stores that these agonists rely on. nih.gov

Activation of Potassium Currents

The HxA3-induced rise in intracellular calcium is directly linked to the activation of potassium currents. nih.gov This downstream effect is a crucial component of its mechanism of action in several cell types. For instance, in platelets, HxA3 is an endogenous mediator that opposes hypotonic swelling. nih.gov It facilitates a process known as regulatory volume decrease (RVD) by elevating K+ conductance, which drives an efflux of KCl and osmotically obliged water. nih.gov

In the nervous system, HxA3 also demonstrates significant effects related to potassium channel activity. In mammalian hippocampal CA1 neurons, HxA3 can induce membrane hyperpolarization, an effect commonly mediated by the opening of K+ channels. nih.gov Furthermore, indirect evidence from Aplysia sensory neurons suggests that hepoxilins may be involved in mediating the opening of S-type K+ channels. nih.gov

Effects on Calcium Pumping and Store Depletion

Hepoxilin A3 directly impacts the mechanisms that maintain calcium stores. Experiments have shown that HxA3 rapidly drains calcium from these internal reservoirs. nih.gov Its action appears to go beyond simply opening release channels. In the presence of thapsigargin, an inhibitor of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, HxA3 was found to further increase the rate of calcium leakage from stores. nih.gov This suggests that HxA3 actively promotes the release of stored calcium and may also possess a thapsigargin-like inhibitory action on the calcium pump, although this requires further confirmation. nih.gov This dual action of releasing stored calcium while potentially inhibiting its reuptake leads to a significant depletion of intracellular calcium stores. nih.gov

Receptor-Mediated Actions

The effects of Hepoxilin A3 are not solely due to direct interactions with ion channels or pumps but are also initiated through specific cell surface receptors and signal transduction pathways involving G-proteins.

Evidence for Hepoxilin-Specific Binding Proteins (e.g., in Human Neutrophils)

Direct evidence for receptor-mediated actions comes from binding studies in human neutrophils. Research has demonstrated the existence of specific binding sites for HxA3 on neutrophil membranes. wikipedia.orgnih.gov Using tritium-labeled HxA3, studies have shown that this binding is time-, temperature-, and substrate-dependent. wikipedia.orgnih.gov

Competitive binding assays revealed high specificity for HxA3. The binding was effectively displaced by unlabeled HxA3 but significantly less so by related compounds like its glutathione (B108866) conjugate (HxA3-C) or 12(S)-hydroxyeicosatetraenoic acid. wikipedia.orgnih.gov Other potent inflammatory mediators, including leukotriene B4, various prostaglandins (B1171923), thromboxane (B8750289) B2, and fMLP, were inactive in competing for these binding sites, highlighting their specificity. wikipedia.orgnih.gov Pre-treatment of the membranes with proteinase K inhibited specific binding, confirming the proteinaceous nature of these sites. wikipedia.orgnih.gov Scatchard analysis of the binding data indicated a single population of high-affinity binding sites. wikipedia.orgnih.gov

| Parameter | Value | Reference |

|---|---|---|

| Dissociation Constant (KD) | 79.3 ± 9.1 nM | wikipedia.orgnih.gov |

| Maximum Binding Capacity (Bmax) | 8.86 ± 1.4 pmol/ml per 2 x 10^6 cells | wikipedia.orgnih.gov |

| Calculated Sites per Cell | ~2.67 x 10^6 | wikipedia.orgnih.gov |

Association with G-Proteins and Pertussis Toxin Sensitivity

The signal transduction pathway initiated by HxA3 binding involves heterotrimeric G-proteins. A key piece of evidence is that the HxA3-induced mobilization of calcium in human neutrophils is sensitive to pertussis toxin (PTX). nih.gov Pertussis toxin specifically catalyzes the ADP-ribosylation of the alpha subunits of the Gi/o family of G-proteins. This modification uncouples the G-protein from its corresponding G-protein-coupled receptor (GPCR), locking the α-subunit in an inactive, GDP-bound state and preventing signal transmission. The sensitivity of HxA3's effects to PTX strongly indicates that its specific binding protein is a GPCR that couples to inhibitory G-proteins of the Gi/o class to mediate its downstream effects on intracellular calcium. nih.gov

| Mechanism | Key Finding | Cell Type/Model | Reference |

|---|---|---|---|

| [Ca2+]i Mobilization | Induces a biphasic [Ca2+]i rise: initial release from ER, followed by mitochondrial sequestration. | Human Neutrophils | nih.govnih.gov |

| [Ca2+]i Regulation | Inhibits agonist-induced (fMLP, PAF, LTB4) calcium mobilization by depleting stores. | Human Neutrophils | nih.gov |

| Potassium Current | Increased intracellular Ca2+ leads to activation of K+ currents. | Human Neutrophils | nih.gov |

| Cell Volume Regulation | Elevates K+ conductance to facilitate regulatory volume decrease. | Human Platelets | nih.gov |

| Calcium Store Depletion | Acts by rapidly draining calcium from stores, possibly with a thapsigargin-like effect on Ca2+ pumps. | Human Neutrophils | nih.gov |

| Receptor Binding | Binds to a single population of specific, high-affinity protein sites. | Human Neutrophil Membranes | wikipedia.orgnih.gov |

| G-Protein Coupling | Calcium mobilization pathway is sensitive to pertussis toxin, implying coupling to Gi/o proteins. | Human Neutrophils | nih.gov |

Effects on Second Messenger Systems (e.g., cAMP)

The direct effects of Hepoxilin A3 on the cyclic adenosine (B11128) monophosphate (cAMP) second messenger system are not extensively documented in the current scientific literature. However, some insights can be inferred from its known mechanisms of action. HxA3-induced mobilization of intracellular calcium in human neutrophils is blocked by pertussis toxin. mdpi.com This suggests that the putative HxA3 receptor is coupled to a Gi/o-type G-protein. Typically, activation of Gi-coupled receptors leads to the inhibition of adenylyl cyclase, the enzyme responsible for cAMP synthesis, which would result in a decrease in intracellular cAMP levels.

While direct measurements of cAMP modulation by HxA3 are scarce, research has focused on other second messenger pathways. HxA3 has been shown to stimulate the release of diacylglycerol (DAG) and unesterified arachidonic acid in human neutrophils in a time- and concentration-dependent manner. nih.gov The release of these molecules is also a receptor-mediated event that is blocked by pertussis toxin. nih.gov The generation of DAG points towards the activation of phospholipase C and subsequently, the protein kinase C (PKC) signaling cascade, which operates in parallel with calcium signaling. nih.govnih.gov

Interactions with Other Lipid Mediators and Signaling Cascades

Hepoxilin A3 functions within a complex network of lipid mediators and signaling pathways, often exhibiting distinct but coordinated roles with other inflammatory molecules.

Both Hepoxilin A3 and Leukotriene B4 (LTB4) are potent eicosanoid chemoattractants for neutrophils, but they play distinct and non-redundant roles in coordinating neutrophil migration, particularly across epithelial barriers. mdpi.comwikipedia.orgmultispaninc.com HxA3, primarily produced by epithelial cells in response to bacterial infection, serves as the initial signal to guide neutrophils to and across the epithelial layer. wikipedia.org

An intriguing aspect of HxA3 signaling is its ability to modulate the cellular responses to other inflammatory agonists. Hepoxilins have been shown to dose-dependently inhibit the increase in free intracellular calcium ([Ca2+]i) that is evoked by potent chemoattractants such as fMLP, platelet-activating factor (PAF), and LTB4. nih.gov This inhibitory effect is observed at HxA3 concentrations around 3 x 10-7 M (100 ng/ml), a concentration that, on its own, does not cause a measurable change in basal [Ca2+]i. nih.gov

The proposed mechanism for this inhibition involves the depletion of intracellular calcium stores. HxA3 appears to act by draining calcium from these internal stores, thereby making less calcium available for release when the cell is subsequently stimulated by other agonists. nih.gov Experiments using thapsigargin, a blocker of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, showed that HxA3 could further increase the rate of calcium leakage from these stores. nih.gov This suggests that HxA3 may serve a negative regulatory function, dampening the calcium-mobilizing effects of other inflammatory mediators by pre-emptively depleting the intracellular calcium reservoirs. nih.gov

Biological Functions and Physiological Significance in Preclinical Models

Role in Inflammatory and Immune Responses

Hepoxilin A3 is a key player in the complex cascade of events that constitute the inflammatory and immune responses at mucosal surfaces. It is recognized as a potent chemoattractant for neutrophils, guiding these first-line defenders to sites of infection and inflammation. nih.govpnas.org Its production by epithelial cells in response to pathogenic stimuli initiates a series of events crucial for an effective innate immune response. nih.govpnas.org

A primary and well-documented function of Hepoxilin A3 is its ability to induce the directed migration of neutrophils, a process known as chemotaxis, and to facilitate their movement across epithelial barriers, termed transepithelial migration. pnas.orgnih.govnih.gov This function is central to the recruitment of neutrophils from the bloodstream to the site of infection or injury within the tissues. pnas.org

Hepoxilin A3 has been identified as the molecule previously known as Pathogen-Elicited Epithelial Chemoattractant (PEEC). pnas.orgpnas.org Upon encountering pathogenic bacteria, such as Salmonella typhimurium or Pseudomonas aeruginosa, epithelial cells lining mucosal surfaces synthesize and secrete HxA3 from their apical side. pnas.orgnih.gov This apical secretion establishes a potent chemotactic gradient across the epithelial layer. pnas.orgpnas.org This gradient acts as a directional cue, guiding neutrophils that have already moved from the bloodstream into the underlying tissue to migrate across the tight junctions between epithelial cells and into the lumen where the pathogens are located. pnas.org Disruption of this HxA3 gradient has been shown to significantly impair neutrophil transmigration. pnas.org

| Aspect | Description | Key Findings |

|---|---|---|

| Identification | Hepoxilin A3 is the molecular identity of the previously described Pathogen-Elicited Epithelial Chemoattractant (PEEC). pnas.orgpnas.org | Purification and identification of PEEC from pathogen-stimulated epithelial cells revealed it to be Hepoxilin A3. pnas.org |

| Source | Synthesized and secreted by epithelial cells at mucosal surfaces in response to pathogenic stimuli. pnas.orgnih.gov | Detected in the apical supernatants of infected intestinal and lung epithelial cell monolayers. pnas.orgnih.gov |

| Mechanism of Action | Establishes a transepithelial chemotactic gradient, guiding neutrophils from the basolateral to the apical side of the epithelium. pnas.orgpnas.org | Disruption of the HxA3 gradient significantly reduces neutrophil transepithelial migration in vitro. pnas.org |

While Hepoxilin A3 initiates neutrophil transepithelial migration, its action is amplified by another eicosanoid, Leukotriene B4 (LTB4). nih.govnih.govoup.com Following the initial migration of neutrophils in response to the epithelial-derived HxA3 gradient, these early-arriving neutrophils then synthesize and release LTB4. nih.govnih.govoup.com This neutrophil-derived LTB4 serves as a powerful secondary chemoattractant, amplifying the magnitude of neutrophil recruitment to the site of inflammation. nih.govnih.govoup.com This two-tiered system, with distinct cellular sources for HxA3 (epithelial cells) and LTB4 (neutrophils), ensures a robust and coordinated neutrophilic inflammatory response. nih.govnih.govoup.com

Beyond its role as a chemoattractant, Hepoxilin A3 also directly influences neutrophil activation. One of the significant outcomes of this activation is the induction of Neutrophil Extracellular Trap (NET) formation, a process known as NETosis. nih.gov NETs are web-like structures composed of decondensed chromatin, histones, and granular proteins that are released by neutrophils to trap and kill pathogens. nih.gov HxA3 has been identified as a natural inducer of NETosis in human neutrophils. nih.gov Interestingly, the mechanism by which HxA3 induces NET formation appears to be dose-dependent; at lower concentrations, it relies on the activity of NADPH oxidase, while at higher concentrations, it can induce NETosis independently of this enzyme. nih.gov

| Concentration of HxA3 | Mechanism of NETosis | Supporting Evidence |

|---|---|---|

| Low Doses | NADPH oxidase-dependent | Inhibition of NADPH oxidase reduces NET formation at lower HxA3 concentrations. nih.gov |

| High Doses | NADPH oxidase-independent | NET formation persists at higher HxA3 concentrations even in the presence of NADPH oxidase inhibitors. nih.gov |

A distinguishing feature of Hepoxilin A3-mediated neutrophil chemotaxis is that it occurs without inducing significant degranulation or a potent oxidative burst (the rapid release of reactive oxygen species). pnas.orgpnas.org While HxA3 effectively guides neutrophils to the site of inflammation, it does not appear to trigger the release of the cytotoxic contents of their granules or the production of large amounts of superoxide. pnas.orgpnas.org This suggests that HxA3's primary role is to ensure the timely arrival of neutrophils at the inflammatory focus, with other inflammatory mediators likely being responsible for triggering their full effector functions.

The physiological significance of Hepoxilin A3 is particularly evident in the context of mucosal inflammation, both in the intestines and the lungs. nih.govpnas.orgnih.gov In preclinical models of intestinal inflammation, HxA3 produced by intestinal epithelial cells is crucial for the final step of neutrophil recruitment into the gut lumen to combat bacterial pathogens. pnas.org Similarly, in the respiratory tract, HxA3 is generated by airway epithelial cells in response to lung pathogens like Pseudomonas aeruginosa, facilitating the breach of the airway barrier by neutrophils. nih.gov The production of HxA3 is therefore a key event in the pathogenesis of neutrophilic inflammation at these mucosal surfaces. nih.govpnas.org

Promotion of Inflammatory Hyperalgesia and Allodynia

Hepoxilin A3 has been identified as a significant contributor to the development of inflammatory pain states, specifically hyperalgesia (exaggerated response to a painful stimulus) and allodynia (pain resulting from a normally non-painful stimulus). In preclinical models of inflammation, increased levels of HxA3 are observed in the spinal cord.

Research indicates that HxA3 exerts its pro-nociceptive effects through the direct activation of Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) receptors. These receptors are located on the central terminals of primary sensory neurons. The activation of TRPV1 and TRPA1 by HxA3 leads to an influx of calcium and the subsequent release of substance P, a key neurotransmitter involved in pain signaling. This cascade of events contributes to the sensitization of neural pathways and the manifestation of inflammatory hyperalgesia and tactile allodynia.

Studies using intrathecal administration of HxA3 in rodents have demonstrated a profound and persistent tactile allodynia, alongside a more modest and transient heat hyperalgesia. The role of HxA3 in pain perception is further supported by findings that inhibitors of the 12-lipoxygenase (12-LOX) pathway, which is responsible for HxA3 synthesis, can attenuate inflammatory hyperalgesia.

| Experimental Observation | Mechanism of Action | Outcome |

|---|---|---|

| Increased spinal HxA3 levels following peripheral inflammation | Direct activation of TRPV1 and TRPA1 receptors on central terminals of sensory neurons | Initiation of facilitated nociceptive processing |

| Intrathecal delivery of HxA3 | Enhanced release of Substance P from primary sensory afferents | Profound, persistent tactile allodynia and modest, transient heat hyperalgesia |

| Inhibition of 12-lipoxygenase (12-LOX) | Reduced HxA3 synthesis | Attenuation of inflammatory hyperalgesia |

Influence on Cell Volume Regulation (e.g., Platelet Swelling)

Hepoxilin A3 has been identified as a crucial endogenous lipid mediator in the regulation of cell volume, particularly in human platelets. When platelets are subjected to hypotonic conditions, they initially swell and then undergo a process known as regulatory volume decrease (RVD) to restore their original volume. This process is critical for maintaining cellular integrity and function.

Scientific evidence has demonstrated that volume expansion triggers the formation and release of Hepoxilin A3 from intact human platelets. nih.gov HxA3 plays a major role in orchestrating RVD by enhancing the efflux of potassium (K+) and chloride (Cl-) ions, which is followed by the osmotic movement of water out of the cell. pnas.org The biological activity of HxA3 in this context can be amplified by inhibiting its degradation through the enzyme epoxide hydrolase. nih.govpnas.org This highlights HxA3 as a key signaling molecule in the physiological response of platelets to osmotic stress. nih.govpnas.org

Modulation of Insulin (B600854) Secretion by Pancreatic Islets

Hepoxilin A3 has been shown to modulate the secretion of insulin from pancreatic islets of Langerhans. In preclinical studies using isolated rat pancreatic islets, hepoxilins, including HxA3, have demonstrated insulin secretagogue properties. pnas.org This effect, however, is dependent on the glucose status of the animal. wikipedia.org

In vivo studies in anesthetized rats have shown that intra-arterial administration of Hepoxilin A3 leads to a rapid increase in circulating insulin levels in animals that had free access to food, but not in those that were fasted overnight. wikipedia.org The potency of HxA3 in stimulating insulin release was found to be significant, with a 100 µg administration producing a rise in blood insulin comparable to that caused by 5 mg of glucose. wikipedia.org The proposed mechanism for this action involves an increase in intracellular calcium levels within the pancreatic β-cells. wikipedia.org

Functions in the Central Nervous System

Hepoxilin A3 and its derivatives are produced in the brain and exhibit neuromodulatory functions. wikipedia.org

In the rat brain, particularly the hippocampus, Hepoxilin A3 is metabolized into a glutathione (B108866) conjugate known as Hepoxilin A3-C (HxA3-C). nih.govnih.gov This conjugation is a significant metabolic pathway in this tissue. nih.govnih.gov HxA3-C has been shown to be a potent neuromodulator, exhibiting biological activity at nanomolar concentrations. nih.gov These findings suggest that the hepoxilin pathway of arachidonic acid metabolism in the brain may play a role in regulating neuronal function. nih.gov

Both Hepoxilin A3 and its glutathione conjugate, HxA3-C, have been demonstrated to have significant effects on the electrophysiology of hippocampal CA1 neurons in rats. nih.govnih.gov

Intracellular electrophysiological recordings have revealed that Hepoxilin A3 causes membrane hyperpolarization, which can sometimes be followed by a later depolarization. nih.gov It also enhances the post-spike train afterhyperpolarization (AHP) and increases inhibitory postsynaptic potentials (IPSPs). nih.gov

The glutathione conjugate, HxA3-C, is also a potent modulator of neuronal activity. At concentrations as low as 16 nM, HxA3-C induces:

Membrane hyperpolarization nih.gov

Enhanced amplitude and duration of the post-spike train afterhyperpolarization nih.gov

A marked increase in the inhibitory postsynaptic potential nih.gov

A decrease in the spike threshold nih.gov

| Compound | Observed Electrophysiological Effect |

|---|---|

| Hepoxilin A3 | - Membrane hyperpolarization (sometimes followed by depolarization)

|

| Hepoxilin A3-C (Glutathione Conjugate) | - Membrane hyperpolarization

|

Role in Oxidative Stress Response and Peroxidase Upregulation

Hepoxilin A3 plays a role in the cellular response to oxidative stress. Under conditions of persistent oxidative stress, the formation of HxA3 is favored. nih.gov In turn, HxA3 has been shown to upregulate the expression of phospholipid hydroperoxide glutathione peroxidase (PHGPx) mRNA and protein. nih.gov PHGPx is an important antioxidant enzyme that protects cells from damage caused by reactive oxygen species.

This upregulation of PHGPx by HxA3 is considered a compensatory defense mechanism to protect the vitality and functionality of the cell under oxidative stress. nih.gov Other metabolites of arachidonic acid metabolism, such as 12S-HpETE and 12S-HETE, did not demonstrate the same ability to stimulate PHGPx expression, highlighting a specific role for HxA3 in this protective pathway. nih.gov

Involvement in Specific Preclinical Disease Models

Hepoxilin A3 (HxA3) and its metabolic pathway have been implicated in the pathophysiology of several diseases in preclinical models. Research has demonstrated its involvement in inflammatory processes, cell proliferation and differentiation, and metabolic regulation. The following sections detail the specific roles of HxA3 in models of inflammatory bowel disease, pulmonary inflammation and fibrosis, cancer, diabetes, and the genetic skin disorder, ichthyosis.

Inflammatory Bowel Disease Models

In preclinical models of inflammatory bowel disease (IBD), Hepoxilin A3 has been identified as a key mediator in the recruitment of neutrophils (PMNs) across the intestinal epithelium, a hallmark of active intestinal inflammation. oup.comnih.gov Studies using in vitro models with human intestinal epithelial cells (T84) and in vivo models, including those involving the enteric pathogen Salmonella typhimurium and T-cell adoptive transfer, have elucidated the role of HxA3. oup.compnas.org

In response to inflammatory stimuli, such as infection with S. typhimurium, intestinal epithelial cells synthesize and secrete HxA3 from their apical (luminal) surface. pnas.org This apically secreted HxA3 establishes a chemical gradient across the epithelial tight junction complex, acting as a potent chemoattractant that guides PMNs from the underlying tissue into the intestinal lumen. pnas.org This process is considered a critical final step in PMN recruitment to sites of mucosal inflammation. pnas.org The generation of HxA3 may be dysregulated in IBD, as the activity of 12-lipoxygenase (12-LO), a key enzyme in its synthesis, is induced at active sites of the disease. nih.govpnas.org

The functional significance of this pathway has been demonstrated through inhibition studies. Blockade of the 12-LO pathway, for instance with the inhibitor baicalein (B1667712), has been shown to prevent S. typhimurium-mediated tissue damage by impeding the apical secretion of HxA3 and subsequent PMN transmigration. pnas.org Furthermore, research has identified the multidrug resistance-associated protein 2 (MRP2) as a transporter for the apical release of HxA3, suggesting that targeting either 12-LO or MRP2 could represent novel therapeutic strategies for intestinal inflammatory conditions. oup.com

Table 1: Research Findings of Hepoxilin A3 in Inflammatory Bowel Disease Models

| Model System | Key Findings | Reference |

|---|---|---|

| In vitro T84 intestinal epithelial cells infected with S. typhimurium | Identified HxA3 as the apically secreted chemoattractant (PEEC) guiding PMN migration across the epithelial barrier. | pnas.org |

| In vivo human intestinal xenografts in mice infected with S. typhimurium | Pretreatment with the 12-LO inhibitor baicalein blocked PMN infiltration and tissue damage. | pnas.org |

| T-cell adoptive transfer model of IBD | HxA3 synthesis and secretion by epithelial cells are essential features of inflammation in this model. | oup.com |

| In vitro and in vivo intestinal models | Blockade of 12-LO or the transporter MRP2 reduced PMN transmigration and ameliorated inflammatory sequelae. | oup.com |

Pulmonary Inflammation and Fibrosis Models

Hepoxilin A3 plays a significant pro-inflammatory role in preclinical models of lung disease, primarily by acting as a potent neutrophil chemoattractant. nih.govaai.org Excessive neutrophilic infiltration is a characteristic feature of many inflammatory lung diseases. nih.govaai.org Studies utilizing in vitro Transwell models of human lung epithelial barriers and in vivo mouse models of lung infection have demonstrated that HxA3 is produced by airway epithelial cells in response to pathogenic bacteria, such as Pseudomonas aeruginosa. nih.govresearcher.life

This pathogen-induced production of HxA3 facilitates the breach of the mucosal barrier by neutrophils, guiding their migration into the airspaces. nih.gov In a mouse model of intranasal infection with P. aeruginosa, an increase in HxA3 concentration in the airspace was observed, which correlated with enhanced cellular infiltration. nih.govaai.org The synthesis of HxA3 in these models involves enzymatic pathways including phospholipase A2 and 12-lipoxygenase. nih.gov

In the context of pulmonary fibrosis, stable analogs of hepoxilins have been investigated for their anti-inflammatory and anti-fibrotic potential. In a mouse model where pulmonary fibrosis was induced by bleomycin, hepoxilin analogs were shown to oppose the acute inflammatory phase. nih.gov These analogs inhibited the influx of macrophages and, in some cases, completely abrogated the increase in total lung collagen deposition, a key marker of fibrosis. nih.gov These findings suggest that targeting the hepoxilin pathway may have therapeutic potential in mitigating both the inflammatory and fibrotic components of lung disease.

Table 2: Research Findings of Hepoxilin A3 in Pulmonary Inflammation and Fibrosis Models

| Model System | Key Findings | Reference |

|---|---|---|

| In vitro Transwell model with human lung epithelial cells infected with P. aeruginosa | HxA3 is produced by epithelial cells and serves as a chemoattractant for neutrophil trans-epithelial migration. | nih.gov |

| In vivo mouse model of intranasal P. aeruginosa infection | Infection led to increased concentrations of HxA3 in the airspace, correlating with enhanced neutrophil infiltration. | nih.govaai.org |

| Bleomycin-induced pulmonary fibrosis mouse model | Stable hepoxilin analogs (PBT-1, PBT-2, PBT-3, PBT-4) inhibited bleomycin-evoked macrophage influx. | nih.gov |

| Bleomycin-induced pulmonary fibrosis mouse model | Analogs PBT-1 and PBT-2 completely abrogated the increase in total lung collagen. | nih.gov |

Cancer Models (e.g., K-562 Chronic Myeloid Leukemia)

Research into the role of the hepoxilin pathway in cancer has primarily utilized stable synthetic analogs of hepoxilins in preclinical models of chronic myeloid leukemia (CML). The human K-562 cell line, which is positive for the BCR-ABL fusion gene characteristic of CML, has been a key in vitro model for these investigations. researchgate.netnih.gov

Studies have demonstrated that the hepoxilin analog PBT-3 induces apoptosis in K-562 cells in a dose-dependent manner. researchgate.net The mechanism of action involves the intrinsic apoptotic pathway, characterized by the release of cytochrome c into the cytoplasm and the subsequent activation of caspase-3. researchgate.net The efficacy of PBT-3 in inducing apoptosis in K-562 cells was found to be comparable to that of STI571 (Gleevec), a targeted therapy used in the treatment of CML. researchgate.netnih.gov

The anti-tumor effects of PBT-3 have also been confirmed in vivo. In a nude mouse model where solid tumors were established by subcutaneous transplantation of K-562 cells, administration of PBT-3 resulted in significant inhibition of tumor growth. nih.gov Analysis of the tumors from PBT-3 treated mice confirmed the presence of apoptosis, as indicated by DNA laddering and TUNEL assays. nih.gov These findings suggest that stable analogs of hepoxilins may represent a novel class of compounds for the development of anti-cancer therapies. researchgate.netnih.gov

Table 3: Research Findings of Hepoxilin Analogs in K-562 CML Models

| Model System | Compound | Key Findings | Reference |

|---|---|---|---|

| In vitro K-562 CML cell line | PBT-3 | Dose-dependently induced apoptosis. | researchgate.net |

| In vitro K-562 CML cell line | PBT-3 | Increased cytochrome c release and activated caspase-3. | researchgate.net |

| In vivo nude mice with K-562 solid tumors | PBT-3 | Inhibited tumor growth effectively, comparable to Gleevec. | nih.gov |

| Ex vivo analysis of tumors from nude mice | PBT-3 | Tumors from treated mice showed evidence of apoptosis (DNA laddering, TUNEL assay). | nih.gov |

Diabetes Models

Hepoxilin A3 has been shown to modulate insulin secretion in various preclinical diabetes models, suggesting a potential role in glucose homeostasis. wikipedia.orgnih.gov Initial studies were conducted using isolated pancreatic islets from rats. In this ex vivo model, HxA3 was found to stimulate the release of insulin. nih.gov This insulin-secreting action was observed to be potentiated by the presence of glucose. wikipedia.orgnih.gov

Subsequent in vivo research in anesthetized rats provided further evidence for the insulinotropic effects of HxA3. nih.gov Intra-arterial administration of HxA3 led to a rapid increase in circulating insulin levels. nih.gov A crucial finding from these studies was that the effect of HxA3 on insulin release is dependent on the metabolic state of the animal. A response was observed in fed animals, but not in those that had been fasted overnight, highlighting a glucose-dependent mechanism. nih.gov The potency of HxA3 was notable, with a single administration producing a rise in blood insulin equivalent to that caused by a significant glucose challenge. nih.gov The proposed mechanism for this action involves the ability of hepoxilins to increase intracellular calcium concentrations within the pancreatic beta-cells. nih.gov

Table 4: Research Findings of Hepoxilin A3 in Diabetes Models

| Model System | Key Findings | Reference |

|---|---|---|

| Isolated rat pancreatic islet cells (in vitro) | HxA3 and HxB3 stimulate the release of insulin in the presence of glucose. | wikipedia.orgnih.gov |

| Anesthetized Wistar rats (in vivo) | Intra-arterial administration of HxA3 causes a rapid release of insulin into the circulation. | nih.gov |

| Anesthetized Wistar rats (in vivo) | The insulin-releasing effect is dependent on the glucose status of the rat (observed in fed, but not fasted, animals). | nih.gov |

| Anesthetized Wistar rats (in vivo) | The effect is potent, with HxA3 administration raising blood insulin to a level comparable to a glucose bolus. | nih.gov |

Ichthyosis (Genetic Defect Link)

A significant body of research has established a direct link between genetic defects in the hepoxilin synthesis pathway and certain forms of congenital ichthyosis, a group of genetic skin scaling disorders. nih.govresearchgate.net These disorders are characterized by a dysfunctional epidermal water barrier. researchgate.netnih.gov

The key enzymes implicated are 12R-lipoxygenase (12R-LOX) and epidermal lipoxygenase-3 (eLOX3), encoded by the ALOX12B and ALOXE3 genes, respectively. researchgate.netwikipedia.org Mutations in either of these genes are known to cause autosomal recessive congenital ichthyosis (ARCI). nih.govwikipedia.orgnih.gov These two enzymes act sequentially in the epidermis to generate hepoxilin derivatives, which are crucial for the formation of the corneocyte lipid envelope, a key component of the skin barrier. researchgate.netnih.gov Mice deficient in 12R-LOX exhibit severe dysfunctions in their skin's water barrier. nih.gov

More specifically, a novel form of the disorder, termed hepoxilin A3 synthase-linked ichthyosis (HXALI), has been identified in a patient who was deficient in HxA3 synthase but expressed high levels of 12R-LOX. nih.govnih.gov This finding directly implicates a lack of HxA3 production as causative for this specific type of ichthyosis, underscoring the essential structural or signaling role of HxA3 in maintaining epidermal integrity. nih.govresearchgate.net

Table 5: Genetic Defects in the Hepoxilin Pathway Linked to Ichthyosis

| Gene Defect | Associated Enzyme | Consequence | Disease Link | Reference |

|---|---|---|---|---|

| ALOX12B mutations | 12R-lipoxygenase (12R-LOX) | Loss of function disrupts the hepoxilin synthesis pathway in the epidermis. | Autosomal Recessive Congenital Ichthyosis (ARCI) | nih.govwikipedia.orgmedlineplus.gov |

| ALOXE3 mutations | Epidermal lipoxygenase 3 (eLOX3) | Loss of function disrupts a subsequent step in the hepoxilin synthesis pathway. | Autosomal Recessive Congenital Ichthyosis (ARCI) | researchgate.netwikipedia.orgnih.gov |

| HxA3 synthase deficiency | Hepoxilin A3 synthase | Inability to convert 12R-HpETE to HxA3, despite functional 12R-LOX. | Hepoxilin A3 synthase-linked ichthyosis (HXALI) | nih.govnih.gov |

Synthetic Chemistry and Design of Analogues

Total Synthesis Methodologies

The total synthesis of HxA3 and its derivatives has been approached through various strategic disconnections, leading to several distinct methodologies.

A prominent strategy in the synthesis of hepoxilins involves the use of polyacetylenic intermediates. This approach allows for the controlled construction of the carbon skeleton and the stereoselective introduction of the requisite functional groups. An enantiodirected total synthesis of 20-hydroxyhepoxilins A3, which are metabolites of HxA3, has been successfully achieved utilizing this methodology. researchgate.net A key step in this synthesis is the regioselective partial hydrogenation of a triacetylene precursor to afford the desired triene system of the hepoxilin backbone. researchgate.net

Furthermore, a new total synthesis procedure for the individual epimers of the related Hepoxilin B3 has been developed, which also relies on acetylenic precursors. This method involves the sequential condensation of enantiomerically pure (2R,3S)-epoxy-5-undecynal with lithium acetylide derivatives, followed by a Lindlar hydrogenation to establish the cis-double bonds. researchgate.net This approach highlights the versatility of polyacetylenic intermediates in accessing various members of the hepoxilin family.

Information regarding the specific application of arsonium (B1239301) ylide exploitation in the total synthesis of Hepoxilin A3 is not available in the reviewed literature. While the Wittig reaction and its variants, which can involve arsonium ylides, are powerful tools for alkene synthesis, their direct application to the total synthesis of Hepoxilin A3 has not been detailed in the provided search results. masterorganicchemistry.comorganic-chemistry.orglibretexts.orglibretexts.orgchem-station.com

The Mitsunobu reaction has proven to be a valuable tool for achieving the characteristic allylic rearrangement required in the synthesis of hepoxilins and their analogues. nih.gov For instance, the synthesis of a novel 11,12-thiirano-hepoxilin A3 analogue was accomplished through an allylic rearrangement of an unnatural (11R, 12R)-hepoxilin B3 precursor under Mitsunobu conditions. nih.gov This transformation proceeds with inversion of stereochemistry at the allylic center, providing a route to the natural 11S, 12S configuration of the final product. nih.gov

While palladium catalysis is a cornerstone of modern organic synthesis, particularly in allylic substitutions, the direct palladium-mediation of the Mitsunobu displacement in the context of Hepoxilin A3 synthesis is not explicitly detailed in the available literature. mdpi.comnih.govdntb.gov.uanih.govresearchgate.net However, the total synthesis of 20-hydroxyhepoxilins A3 does involve a Mitsunobu rearrangement of an intermediate putative ω-hydroxy metabolite of hepoxilin B3, showcasing the importance of this reaction in the synthetic strategy. researchgate.net

Preparation of Stable Hepoxilin Analogues

The inherent chemical instability of the epoxide moiety in hepoxilins has driven the synthesis of more robust analogues to facilitate biological studies.

Notable stable analogues include the Proprietary Bioactive Therapeutics (PBTs), which are 11,12-cyclopropyl derivatives of hepoxilins. nih.gov The replacement of the labile epoxide with a stable cyclopropane (B1198618) ring has been achieved through total chemical synthesis. nih.gov Four such cyclopropyl (B3062369) analogues, PBT-1 and PBT-2 corresponding to HxA3 structures, and PBT-3 and PBT-4 corresponding to HxB3 structures, have been prepared. nih.gov These compounds have demonstrated both chemical and biological stability, making them valuable tools for in vivo studies. nih.govtandfonline.com

In addition to cyclopropyl analogues, sulfur-containing derivatives have also been synthesized. A novel 11,12-thiirano-hepoxilin A3, where the epoxide oxygen is replaced by a sulfur atom, has been chemically synthesized. nih.gov

Structure-Activity Relationship (SAR) Studies of Hepoxilin A3 and Analogues

Structure-activity relationship (SAR) studies have provided valuable insights into the structural requirements for the biological activity of Hepoxilin A3 and its analogues.

The replacement of the epoxide oxygen with sulfur in 11,12-thiirano-hepoxilin A3 was found to maintain biological activity, as this analogue was shown to raise intracellular calcium concentrations in intact human neutrophils, with a potency similar to the natural hepoxilins. nih.govnih.gov

The cyclopropyl analogues, or PBTs, have been shown to often act as antagonists of the natural hepoxilins. nih.gov While possessing marginal effects on their own, they can inhibit the mobilization of intracellular calcium evoked by HxA3 in human neutrophils. tandfonline.com Interestingly, a synthetic analogue of HxB3, PBT-3, was found to directly induce the formation of neutrophil extracellular traps (NETs), a process also triggered by HxA3. wikipedia.orgnih.govnih.gov This suggests that some biological activities are retained or modulated by the cyclopropane substitution.

Furthermore, studies on neutrophil activation have revealed that HxA3 is a potent chemotactic agent for human neutrophils. researchgate.net Stable inhibitory structural analogues of HxA3 have been shown to impede neutrophil trans-epithelial migration induced by P. aeruginosa. nih.gov

| Compound/Analogue | Key Structural Feature | Biological Activity |

| Hepoxilin A3 (HxA3) | Natural 11,12-epoxide | Induces calcium mobilization in neutrophils, chemotactic for neutrophils, induces NETosis. nih.govnih.govresearchgate.net |

| PBTs (e.g., PBT-1, PBT-2) | 11,12-cyclopropyl group | Antagonize HxA3-induced calcium mobilization, show anti-inflammatory effects. nih.govtandfonline.com |

| PBT-3 | 11,12-cyclopropyl group (HxB3 analogue) | Induces NETosis in human neutrophils. wikipedia.orgnih.gov |

| 11,12-thiirano-hepoxilin A3 | 11,12-thiirane (sulfur) group | Raises intracellular calcium concentrations in neutrophils, similar potency to HxA3. nih.govnih.gov |

Synthesis of Labeled Hepoxilin A3 for Research Applications

To investigate the molecular mechanisms of action and identify the protein targets of hepoxilins, labeled analogues have been synthesized. A key example is the synthesis of a 20-azido(tri-n-butyltin)benzoate of 20-hydroxy-(8S)-hepoxilin A3 methyl ester. researchgate.netrsc.org This photoaffinity labeling probe is designed to covalently bind to proteins involved in hepoxilin metabolism upon photoactivation. rsc.org The synthesis of this tool was achieved starting from a synthetic precursor of 20-hydroxy hepoxilins, demonstrating the utility of synthetic chemistry in creating sophisticated molecular probes for biological research. researchgate.netrsc.org The azido (B1232118) group allows for the subsequent attachment of reporter tags, such as fluorophores or biotin, via click chemistry, facilitating the detection and identification of labeled proteins. thermofisher.comnih.gov

Analytical and Detection Methodologies for Hepoxilin A3

Challenges in Detection Due to Chemical and Biological Instability

A primary hurdle in the analysis of HxA3 and other oxylipins is their low stability and typically very low concentrations in biological samples. mdpi.com HxA3 is known to be an extremely labile molecule, which complicates efforts to accurately measure its transport and concentration in biological systems. nih.gov This instability means that the compound can degrade quickly after formation, making detection difficult and requiring rapid and careful sample handling. mdpi.comnih.gov Its transient nature suggests that during active inflammatory responses, it is likely produced continuously to maintain a functional concentration. nih.gov These characteristics necessitate highly sensitive and specific analytical methods to reliably identify and quantify HxA3 in complex biological matrices. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) has become a cornerstone technique for the analysis of oxylipins, largely replacing older methods like thin-layer chromatography (TLC). nih.gov It offers various modes, including reversed-phase (RP-HPLC), which is a principal method for separating arachidonic acid metabolites. nih.govspringernature.com

HPLC is a critical tool for both the purification and analytical quantification of HxA3. Preparative HPLC is a foundational method for the isolation and purification of natural products, including lipids like HxA3. springernature.commdpi.com This technique allows for the separation of HxA3 from complex mixtures, which is a crucial step before structural elucidation or quantification. mdpi.com

Analytical HPLC, on the other hand, is used for the separation and quantification of the isolated compound. Reversed-phase HPLC, often employing octadecyl silica (B1680970) (C18) columns, provides high selectivity for resolving isobaric oxylipins. nih.gov The separation relies on the hydrophobic properties of the analytes. nih.gov While conventional HPLC with UV detection can be challenging for many oxylipins due to the lack of strong chromophores, it remains a fundamental component of more advanced detection systems when coupled with mass spectrometry. nih.gov

| Column Type | Stationary Phase | Typical Application | Reference |

|---|---|---|---|

| Reversed-Phase (RP) | Octadecyl silica (C18) or Octyl silica (C8) | Separation of arachidonic acid metabolites; high selectivity for isobaric oxylipins. | nih.gov |

| Normal-Phase | Silica | Separation of diastereomers. | mdpi.com |

| Chiral Phase | Dinitrobenzoyl phenylglycine, Cellulose-based | Separation of enantiomers (e.g., R- and S-isomers). | nih.govaocs.org |

| Cyanopropyl | Cyanopropyl-bonded silica | Separation of phospholipid classes and arachidonic acid. | nih.gov |

Hepoxilin A3 contains a chiral center at the C-8 position, resulting in two stereoisomers: 8R-HxA3 and 8S-HxA3. Differentiating between these enantiomers is crucial as they can exhibit different biological activities. Chiral phase HPLC is a direct method for separating enantiomers without the need for cumbersome chemical derivatization. nih.govchromatographyonline.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. chromatographyonline.com For lipoxygenase products like HxA3, columns with stationary phases such as dinitrobenzoyl phenylglycine have proven effective for separating optical isomers after methylation of the carboxylic group. nih.gov This method is highly sensitive, capable of analyzing quantities as low as 10 picomoles, and can be scaled for the preparative separation of optical antipodes. nih.gov

Mass Spectrometry (MS) Techniques

Due to the low concentrations and instability of HxA3, mass spectrometry has become the detection method of choice, often coupled with a chromatographic separation technique. mdpi.com

The combination of liquid chromatography with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) is a powerful and widely adopted approach for the detection and quantification of eicosanoids. researchgate.netnih.govspringernature.com ESI is a soft ionization technique that allows for the analysis of thermally labile molecules like HxA3 without significant degradation. researchgate.net

Tandem mass spectrometry (MS/MS) provides an additional layer of specificity. In this technique, a precursor ion corresponding to the mass of HxA3 is selected, fragmented, and the resulting product ions are detected. researchgate.net This process, often performed in multiple reaction monitoring (MRM) mode, significantly enhances the signal-to-noise ratio, allowing for highly sensitive and specific quantification even in complex biological matrices. nih.gov The fragmentation patterns provide structural information that confirms the identity of the analyte. researchgate.net This high sensitivity and specificity make LC-MS/MS particularly well-suited for quantifying the very low endogenous levels of eicosanoids. researchgate.netspringernature.com

| Technique | Ionization Method | Key Advantages for HxA3 Analysis | Reference |

|---|---|---|---|

| HPLC-ESI-MS/MS | Electrospray Ionization (ESI) | High sensitivity and specificity; suitable for labile and low-concentration compounds; provides structural confirmation. | nih.govspringernature.comnih.gov |

| GC-EI-MS | Electron Impact (EI) | Provides reproducible fragmentation patterns for library matching; requires derivatization for HxA3. | mdpi.comnih.gov |

Gas chromatography-mass spectrometry (GC-MS) is another established technique for analyzing oxylipins. mdpi.com For non-volatile and thermally unstable compounds like HxA3, a chemical derivatization step is necessary prior to analysis. mdpi.com This typically involves converting hydroxyl and carboxyl groups into more volatile and stable trimethylsilyl (B98337) (TMS) ethers and esters. nih.gov

Following derivatization, the sample is introduced into the gas chromatograph for separation. Detection is then performed by mass spectrometry, commonly using electron impact (EI) ionization. nih.gov EI at 70 eV is a hard ionization technique that produces extensive and reproducible fragmentation patterns. frontiersin.org These fragmentation patterns serve as a "fingerprint" for the compound, which can be matched against spectral libraries for confident identification. frontiersin.org While LC-MS is often preferred for its ability to analyze intact molecules without derivatization, GC-EI-MS remains a valuable tool, particularly for structural confirmation and its wide applicability in metabolomic profiling of eicosanoids. mdpi.com

Derivatization Strategies for Enhanced Detection and Stabilization

The inherent chemical properties of Hepoxilin A3 (HxA3) present significant challenges for its direct analysis and detection. These challenges include the absence of a strong chromophore for sensitive ultraviolet (UV) detection, its instability and sensitivity to acidic conditions often used in sample preparation, and its tendency to decompose during derivatization procedures required for methods like gas chromatography-mass spectrometry (GC-MS). nih.gov To overcome these limitations, derivatization strategies are employed to enhance detection sensitivity and improve the stability of the molecule.

Enzyme-Linked Immunosorbent Assay (ELISA) for Metabolites (e.g., 12(S)-HETE as a proxy)

Direct measurement of the labile Hepoxilin A3 can be challenging in biological samples. pnas.org An alternative and practical approach is to measure a more stable and major metabolite from the same enzymatic pathway. pnas.org 12(S)-hydroxyeicosatetraenoic acid [12(S)-HETE] is a significant metabolite of the 12-lipoxygenase pathway and can serve as a proxy to assess the activity of this pathway and, by extension, the production of HxA3. pnas.orgnih.gov

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used technique for the quantification of 12(S)-HETE. pnas.orgcaymanchem.com These assays are typically competitive immunoassays. caymanchem.comcaymanchem.com In this format, free 12(S)-HETE in the sample competes with a fixed amount of labeled 12(S)-HETE (e.g., conjugated to an enzyme like acetylcholinesterase) for a limited number of binding sites on a specific polyclonal antibody. caymanchem.com The amount of labeled 12(S)-HETE that binds to the antibody is inversely proportional to the concentration of unlabeled 12(S)-HETE in the sample. caymanchem.com The signal generated by the enzymatic reaction is then measured, and the concentration of 12(S)-HETE in the sample is determined by comparison to a standard curve. affielisa.com

This method has been used to monitor the secretion of 12(S)-HETE in biological fluids as an indicator of 12-lipoxygenase pathway inhibition, which would also impede the secretion of HxA3. pnas.org For instance, in a study involving S. typhimurium-infected xenografts, luminal fluid was found to contain 114.5 ng/ml of 12(S)-HETE, which was significantly reduced to 21.5 ng/ml after treatment with a 12-lipoxygenase inhibitor. pnas.org

Table 2: Characteristics of a Commercial 12(S)-HETE ELISA Kit

| Parameter | Specification |

|---|---|